
Isoprenaline sulphate
Übersicht
Beschreibung
Isoproterenol-Sulfat ist ein synthetisches Katecholamin und ein nicht-selektiver Beta-Adrenozeptor-Agonist. Es wird häufig zur Behandlung von Bradykardie (langsamer Herzschlag), Herzblock und gelegentlich bei Asthma eingesetzt. Die Verbindung ist bekannt für ihre Fähigkeit, sowohl Beta-1- als auch Beta-2-Adrenozeptoren zu stimulieren, was zu einer erhöhten Herzfrequenz und Bronchodilatation führt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Isoproterenol-Sulfat umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Reduktion von Isoprel-Ketobodien mit Natriumborhydrid in Methanol bei 25 °C. Das Reaktionsgemisch wird dann mit Schwefelsäure behandelt, um den pH-Wert einzustellen, gefolgt von Kristallisation, um Isoproterenol-Sulfat zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Isoproterenol-Sulfat beinhaltet typischerweise eine großtechnische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben, jedoch mit optimierten Reaktionsbedingungen und Reinigungsschritten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann zusätzliche Schritte wie Umkristallisation und Trocknung umfassen, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Isoproterenol-Sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können es in seine entsprechenden Alkohole umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und andere reduzierte Formen.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Isoproterenol-Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Beta-Adrenozeptor-Interaktionen verwendet.
Biologie: Wird in Experimenten eingesetzt, um die physiologischen Wirkungen der Beta-Adrenozeptorstimulation zu verstehen.
Medizin: Wird bei der Entwicklung von Behandlungen für Herzerkrankungen und Asthma eingesetzt.
Industrie: Anwendung in der Produktion von Arzneimitteln und als Referenzstandard in der Qualitätskontrolle
Wirkmechanismus
Isoproterenol-Sulfat entfaltet seine Wirkung durch die Stimulation von Beta-1- und Beta-2-Adrenozeptoren. Dies führt zur Aktivierung der Adenylatcyclase, wodurch die cAMP-Spiegel erhöht werden, was wiederum die Proteinkinase A aktiviert. Das Ergebnis ist die Entspannung der glatten Muskulatur, eine erhöhte Herzfrequenz und Bronchodilatation .
Wirkmechanismus
Isoproterenol sulfate exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to the activation of adenylate cyclase, increasing cyclic AMP levels, which in turn activates protein kinase A. The result is the relaxation of smooth muscle, increased heart rate, and bronchodilation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adrenalin: Ein weiteres Katecholamin mit ähnlichen Beta-Adrenozeptor-Agonisteneigenschaften, das aber auch Alpha-Rezeptoren stimuliert.
Noradrenalin: Primär ein Alpha-Adrenozeptor-Agonist mit einer gewissen Beta-Adrenozeptoraktivität.
Dobutamin: Ein selektiver Beta-1-Adrenozeptor-Agonist, der hauptsächlich bei Herzinsuffizienz eingesetzt wird
Einzigartigkeit
Isoproterenol-Sulfat ist einzigartig in seiner nicht-selektiven Beta-Adrenozeptor-Agonistenaktivität, was es besonders nützlich in Situationen macht, in denen sowohl die Beta-1- als auch die Beta-2-Rezeptorstimulation erwünscht ist. Dies unterscheidet es von anderen Verbindungen wie Adrenalin und Noradrenalin, die breitere Rezeptoraktivitätsprofile aufweisen .
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLBALGTFCCTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985824 | |
| Record name | Isoprenaline sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-95-6, 6779-80-2 | |
| Record name | Isoproterenol sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, (+)-, sulfate (2:1) (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052RYF6JDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B8058031.png)

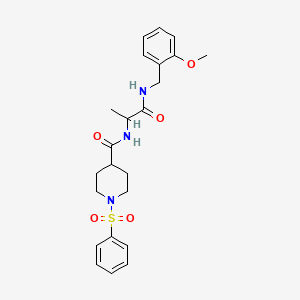

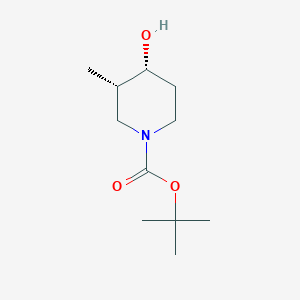
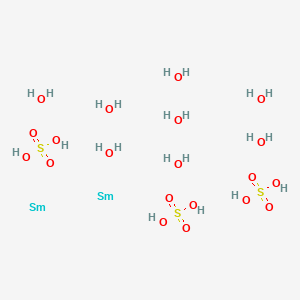
![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride](/img/structure/B8058066.png)
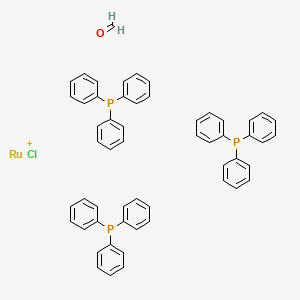




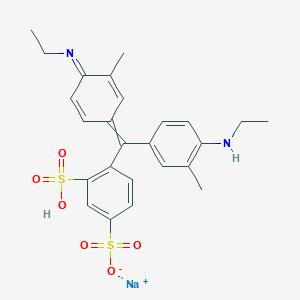
![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)
